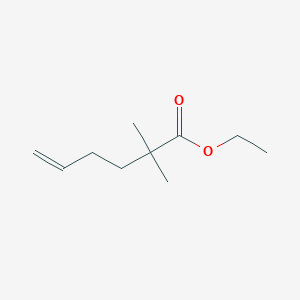
2,2-Dimethyl-5-hexenoic acid ethyl ester
Cat. No. B8588241
M. Wt: 170.25 g/mol
InChI Key: KPZKSADDJZMHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08216999B2
Procedure details


To a stirred solution of diisopropylamine (13.38 mL, 94.70 mmol) in anhydrous THF (50 mL), at −70° C. and under nitrogen, was slowly added 2.5 M n-BuLi in ether (36.50 mL, 91.25 mmol). Stirred for 15 minutes, to this reaction solution was then added dropwise ethyl isobutyrate (11.51 mL, 86.09 mmol) in THF (50 mL), stirred for 20 minutes before added dropwise 4-bromo-1-butene (9.79 mL, 96.42 mmol) in HMPA (20 mL). The reaction solution was then stirred to −50° C. in 5 hours, quenched with 1M HCl (10 mL) and water (100 mL), then extracted with (3×125 mL) ether. The combined ether layer was washed with water (4×70 mL), aqueous saturated NaHCO3 (2×70 mL), dried over Na2SO4, filtered and concentrated. The crude product was flash chromatographed on 120 g silica gel 60, eluting with 1-20% EtOAc/Hexane to give the title product as clear oil (11.01 g, 75% yield). LRMS (ESI) m/z 171 [(M+H)+; calcd for C10H19O2: 171].








Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](NC(C)C)([CH3:3])[CH3:2].[Li][CH2:9]CCC.CCOCC.[C:18]([O:23][CH2:24][CH3:25])(=[O:22])[CH:19]([CH3:21])[CH3:20].BrCCC=C>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:20][C:19]([CH3:9])([CH2:21][CH2:3][CH:1]=[CH2:2])[C:18]([O:23][CH2:24][CH3:25])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
36.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
11.51 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
9.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC=C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirred for 15 minutes, to this reaction solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −70° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction solution was then stirred to −50° C. in 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 1M HCl (10 mL) and water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with (3×125 mL) ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layer was washed with water (4×70 mL), aqueous saturated NaHCO3 (2×70 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on 120 g silica gel 60
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1-20% EtOAc/Hexane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(CCC=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.01 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
